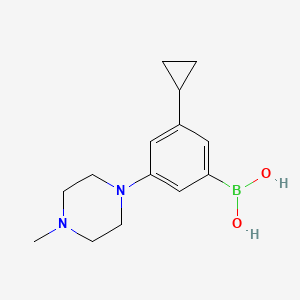
(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the reaction of a boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, making this method highly efficient .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include various boronic esters, borates, and substituted aryl compounds .
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Cyclopropylboronic acid
Uniqueness
(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to its combination of a cyclopropyl group and a piperazine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific functional groups .
Eigenschaften
Molekularformel |
C14H21BN2O2 |
|---|---|
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[3-cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O2/c1-16-4-6-17(7-5-16)14-9-12(11-2-3-11)8-13(10-14)15(18)19/h8-11,18-19H,2-7H2,1H3 |
InChI-Schlüssel |
WTKYFYIZQLIRQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)C)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


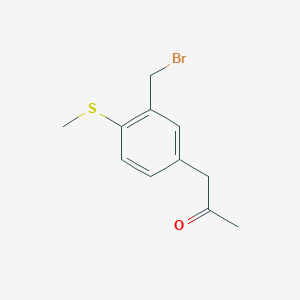

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
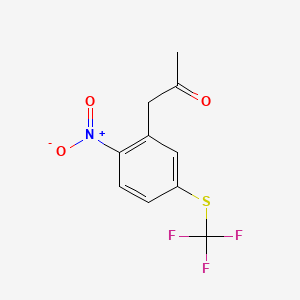

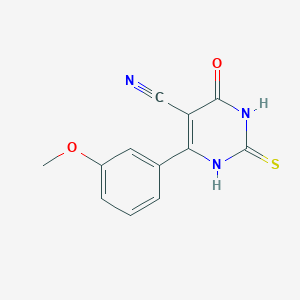

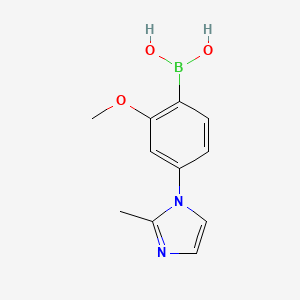
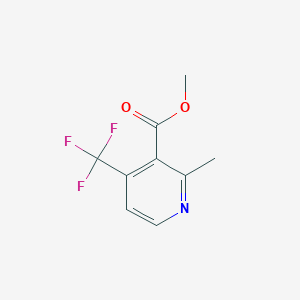
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
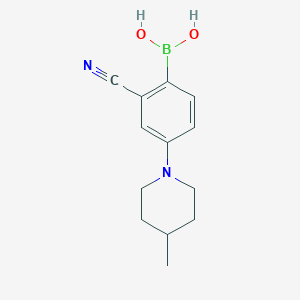


![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
